molecular formula C28H20N2O2S B420546 4'-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL]-[1,1'-BIPHENYL]-4-YL ACETATE

4'-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL]-[1,1'-BIPHENYL]-4-YL ACETATE

Cat. No.: B420546
M. Wt: 448.5g/mol
InChI Key: PKMWEESBDJNQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate is a complex organic compound featuring a benzothiazole moiety linked to a biphenyl structure through an imine bond, with an acetate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole moiety.

    Reduction: Reduced imine to amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate is unique due to its combination of a benzothiazole moiety with a biphenyl structure and an acetate group

Properties

Molecular Formula

C28H20N2O2S

Molecular Weight

448.5g/mol

IUPAC Name

[4-[4-[[2-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenyl]phenyl] acetate

InChI

InChI=1S/C28H20N2O2S/c1-19(31)32-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29-25-7-3-2-6-24(25)28-30-26-8-4-5-9-27(26)33-28/h2-18H,1H3

InChI Key

PKMWEESBDJNQFX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4

Origin of Product

United States

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